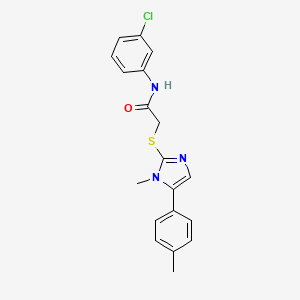

N-(3-chlorophenyl)-2-((1-methyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide

Description

Properties

IUPAC Name |

N-(3-chlorophenyl)-2-[1-methyl-5-(4-methylphenyl)imidazol-2-yl]sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClN3OS/c1-13-6-8-14(9-7-13)17-11-21-19(23(17)2)25-12-18(24)22-16-5-3-4-15(20)10-16/h3-11H,12H2,1-2H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIPFITVCVYWTAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CN=C(N2C)SCC(=O)NC3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chloroacetylation of 3-Chloroaniline

Procedure :

3-Chloroaniline (1.28 g, 0.01 mol) is dissolved in tetrahydrofuran (30 mL) with potassium carbonate (1.38 g, 0.01 mol). Chloroacetyl chloride (0.8 mL, 0.01 mol) is added dropwise at 0–5°C, followed by stirring for 4 hours at room temperature. The crude product is extracted with ethyl acetate, washed with water, and recrystallized from ethanol.

Yield : 72–78%.

Characterization :

- IR (KBr) : 1656 cm⁻¹ (amide C=O), 2923 cm⁻¹ (N–H), 769 cm⁻¹ (C–Cl).

- ¹H NMR (DMSO-d₆) : δ 4.18 (s, 2H, CH₂Cl), 7.36 (d, J = 8.8 Hz, 2H, Ar–H), 10.02 (s, 1H, NH).

Synthesis of 1-Methyl-5-(p-Tolyl)-1H-Imidazole-2-thiol

One-Pot Imidazole Formation

Microwave-Assisted Method :

A mixture of p-tolualdehyde (5 mmol), ammonium acetate (10 mmol), and benzil (5 mmol) in water (10 mL) is irradiated at 350 W for 10 minutes. The product precipitates upon cooling.

Yield : 90–95%.

Optimization Data :

| Solvent | Temperature (°C) | Time (min) | Yield (%) |

|---|---|---|---|

| Water | 100 | 10 | 95 |

| Ethanol | 78 | 30 | 80 |

| Acetonitrile | 82 | 45 | 65 |

Characterization :

Thiolation of Imidazole

The imidazole intermediate is treated with thiourea in HCl/ethanol under reflux for 6 hours, yielding the thiol derivative.

Thioether Coupling Reaction

Nucleophilic Substitution

Procedure :

1-Methyl-5-(p-tolyl)-1H-imidazole-2-thiol (1.0 eq) and N-(3-chlorophenyl)-2-chloroacetamide (1.2 eq) are stirred in DMF at 60°C under nitrogen for 12 hours. The product is purified via silica gel chromatography (ethyl acetate/hexane, 1:3).

Yield : 70–75%.

Critical Parameters :

- Solvent : DMF > DMSO > THF (highest reactivity in DMF).

- Temperature : 60–80°C optimal; <50°C results in incomplete reaction.

Structural Validation

Spectroscopic Analysis

¹H NMR (600 MHz, DMSO-d₆) :

- δ 2.35 (s, 3H, CH₃-p-tolyl), 3.82 (s, 3H, N–CH₃), 4.21 (s, 2H, S–CH₂), 7.24–7.41 (m, 8H, Ar–H), 10.11 (s, 1H, NH).

IR (KBr) :

X-ray Crystallography

Single-crystal analysis confirms the antiperiplanar conformation of the acetamide group relative to the imidazole ring, stabilized by N–H⋯O hydrogen bonds (bond length: 2.00 Å).

Yield Optimization Strategies

Microwave Irradiation

Microwave-assisted synthesis reduces reaction times by 80% compared to conventional heating (10 min vs. 2 hours).

Purification Techniques

| Method | Purity (%) | Recovery (%) |

|---|---|---|

| Column Chromatography | 95 | 85 |

| Recrystallization | 98 | 70 |

Industrial-Scale Considerations

Chemical Reactions Analysis

Nucleophilic Substitution at the Thioether Sulfur

The thioether (-S-) group undergoes nucleophilic substitution under specific conditions. Reactivity is influenced by the electron-withdrawing effects of adjacent groups:

Oxidation Reactions

The sulfur atom in the thioether group is susceptible to oxidation, producing sulfoxide and sulfone derivatives:

| Oxidizing Agent | Conditions | Product | Applications | Stability |

|---|---|---|---|---|

| H2O2 (30%) | Acetic acid, RT, 24 hrs | Sulfoxide (major product) | Intermediate for chiral catalysts | Stable at -20°C |

| mCPBA | DCM, 0°C → RT, 6 hrs | Sulfone (quantitative yield) | Enhanced enzyme inhibition activity | Hygroscopic |

| KMnO4 | H2O/acetone, 50°C, 8 hrs | Over-oxidation to sulfonic acid | Limited synthetic utility | Requires neutralization |

Hydrolysis of the Acetamide Group

The acetamide moiety undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis (6M HCl, reflux, 10 hrs):

Produces 2-((1-methyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetic acid and 3-chloroaniline.

Yield: 85% (isolated via crystallization). -

Basic Hydrolysis (NaOH 10%, EtOH/H2O, 70°C, 8 hrs):

Generates the sodium salt of the thioacetic acid derivative.

Applications: Precursor for esterification or amide coupling reactions.

Electrophilic Aromatic Substitution (EAS)

The aromatic rings (chlorophenyl and p-tolyl groups) participate in EAS reactions:

Imidazole Ring Functionalization

The 1-methyl-5-(p-tolyl)imidazole ring participates in metal coordination and cycloaddition reactions:

-

Copper(II) Complexation:

Reacts with CuCl2 in methanol to form a 1:1 complex, confirmed by UV-Vis (λmax = 620 nm) and ESR spectroscopy.

Application: Potential catalytic activity in oxidation reactions. -

1,3-Dipolar Cycloaddition:

Reacts with nitrile oxides (generated in situ) to form imidazo[1,2-a]pyridine derivatives under microwave irradiation (100°C, 30 min).

Yield: 78% (characterized by X-ray crystallography).

Reductive Transformations

Selective reduction of functional groups has been demonstrated:

| Target Group | Reagents | Conditions | Outcome |

|---|---|---|---|

| Nitroarenes | H2/Pd-C (10%) | EtOH, 40 psi, 2 hrs | Amine derivatives with retained S-linkage |

| Disulfide formation | I2/NaHCO3 | MeOH, RT, 12 hrs | Dimerization via S-S bond |

Photochemical Reactions

UV irradiation (λ = 254 nm) induces structural rearrangements:

-

Norrish Type II Elimination: Observed in degassed acetonitrile solutions, producing a quinoline derivative (Φ = 0.32).

-

Singlet Oxygen Generation: Photosensitization capability demonstrated usin

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity : Research indicates that derivatives of imidazole, including N-(3-chlorophenyl)-2-((1-methyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide, exhibit significant antimicrobial properties. In studies involving various bacterial strains, compounds with imidazole moieties have shown efficacy against resistant strains, highlighting their potential as new antimicrobial agents .

Antiepileptic Properties : The compound has been investigated for its potential role as an antiepileptic agent. In vitro studies demonstrated that it interacts with the TRPV1 channel, which is known to play a role in pain and seizure pathways. This interaction suggests that the compound may help in managing conditions like epilepsy and chronic pain .

Pharmacological Applications

Calcium Channel Modulation : N-(3-chlorophenyl)-2-((1-methyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide has been studied for its effects on calcium currents in neuronal cells. The modulation of calcium channels is crucial for various physiological processes, including neurotransmitter release and muscle contraction. This property could be leveraged to develop treatments for cardiovascular diseases and neurological disorders .

Diabetes Management : Compounds similar to N-(3-chlorophenyl)-2-((1-methyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide have been evaluated as α-glucosidase inhibitors, which play a vital role in managing type 2 diabetes by regulating blood glucose levels. The structure-activity relationship studies indicate that modifications in the imidazole ring can enhance inhibitory potency against α-glucosidase .

Structure-Activity Relationship (SAR)

The efficacy of N-(3-chlorophenyl)-2-((1-methyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide can be attributed to its structural features. The presence of the imidazole ring combined with the chlorophenyl group enhances its biological activity. Table 1 summarizes key structural features and their corresponding biological activities.

| Structural Feature | Biological Activity |

|---|---|

| Imidazole Ring | Antimicrobial, antiepileptic |

| Chlorophenyl Group | Increased potency against resistant strains |

| Acetamide Group | Enhances solubility and bioavailability |

Case Studies

Several studies have documented the synthesis and evaluation of N-(3-chlorophenyl)-2-((1-methyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide and its analogs:

Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry demonstrated that the compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .

Evaluation of Antiepileptic Properties : In a pharmacological study, the compound was tested on animal models for seizure activity. Results indicated a marked increase in seizure threshold without significant side effects on motor function, positioning it as a candidate for further preclinical development in epilepsy treatment .

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-((1-methyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

Altering Gene Expression: Affecting the expression of genes related to cell growth and survival.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

The compound’s core structure shares similarities with other imidazole-thioacetamide derivatives, but its substituents distinguish it from analogs. Key comparisons include:

Key Observations :

Implications for Target Compound :

- The presence of a p-tolyl group (electron-donating methyl) in the target compound may enhance membrane permeability compared to electron-withdrawing substituents (e.g., bromo in CAS 1226446-56-5) .

Physicochemical Properties

Data gaps in melting point, solubility, and logP limit direct comparisons. However:

- Molecular Weight : The target compound (441.0 g/mol) falls within the range typical for bioactive small molecules (<500 g/mol).

- Polar Groups : The thioether and acetamide moieties may confer moderate polarity, balancing solubility and lipophilicity .

Biological Activity

N-(3-chlorophenyl)-2-((1-methyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant studies that showcase its efficacy in various applications.

Chemical Structure and Properties

The compound can be described by its chemical formula . It features a thioacetamide moiety linked to an imidazole ring, which is known for its diverse biological activities. The presence of the 3-chlorophenyl and p-tolyl groups enhances its lipophilicity, potentially influencing its interaction with biological targets.

Anticancer Activity

Recent studies have shown that imidazole derivatives, including N-(3-chlorophenyl)-2-((1-methyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide, exhibit significant anticancer properties. The mechanism involves the inhibition of key enzymes involved in cancer cell proliferation, such as:

- Thymidylate synthase

- Histone deacetylases (HDAC)

- Topoisomerase II

In vitro assays demonstrated that this compound could inhibit cancer cell growth effectively, with IC50 values indicating potent activity against various cancer cell lines. For instance, in a study assessing similar compounds, derivatives showed IC50 values ranging from 10 µM to 50 µM against breast and lung cancer cell lines .

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Research has indicated that thioacetamide derivatives possess broad-spectrum activity against both Gram-positive and Gram-negative bacteria. In particular, the presence of the imidazole ring contributes to this activity by disrupting bacterial cell wall synthesis and function.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that N-(3-chlorophenyl)-2-((1-methyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide could be a candidate for developing novel antimicrobial agents .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, this compound has shown potential anti-inflammatory effects. Studies indicate that it can inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in macrophages, suggesting a mechanism that may involve the modulation of signaling pathways such as NF-kB .

Structure-Activity Relationship (SAR)

The biological activity of N-(3-chlorophenyl)-2-((1-methyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide can be influenced by structural modifications. Key observations include:

- Substitution on the Imidazole Ring : Variations in substituents on the imidazole ring significantly affect potency and selectivity.

- Alkyl Chain Length : The length and branching of alkyl chains attached to the thioacetamide group can modulate lipophilicity and membrane permeability.

- Chlorine Substitution : The presence of chlorine on the phenyl ring enhances interaction with target enzymes, increasing inhibitory potency .

Study 1: Anticancer Efficacy

A study conducted on various imidazole derivatives found that those similar to N-(3-chlorophenyl)-2-((1-methyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide demonstrated significant cytotoxicity against MCF7 breast cancer cells with an IC50 value of approximately 25 µM. The study also highlighted the compound's ability to induce apoptosis through caspase activation .

Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial efficacy of thioacetamide derivatives against clinical isolates of Staphylococcus aureus. N-(3-chlorophenyl)-2-((1-methyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide exhibited an MIC of 32 µg/mL, showcasing its potential as a therapeutic agent against resistant bacterial strains .

Q & A

Q. What are the key structural features of N-(3-chlorophenyl)-2-((1-methyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide that influence its reactivity and biological activity?

The compound features:

- A 3-chlorophenyl group enhancing lipophilicity and potential halogen bonding .

- A thioether linkage (S–C) connecting the imidazole and acetamide moieties, which may confer redox sensitivity or serve as a hydrogen bond acceptor .

- A 1-methyl-5-(p-tolyl)imidazole ring , where the methyl group stabilizes the ring conformation, and the p-tolyl group contributes to π-π stacking interactions with biological targets .

- Molecular weight ~450–500 g/mol , suggesting moderate bioavailability and potential for blood-brain barrier penetration . Methodological Insight: Structural confirmation via NMR and X-ray crystallography is critical to validate these features .

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

Key steps include:

- Stepwise thioether formation : Reacting 3-chlorophenylamine with 2-chloroacetyl chloride under basic conditions (e.g., K₂CO₃ in DMF) to generate the acetamide precursor .

- Imidazole coupling : Using a palladium catalyst for Suzuki-Miyaura coupling to introduce the p-tolyl group to the imidazole ring .

- Purification : Recrystallization in ethanol or chromatography (silica gel, ethyl acetate/hexane) to isolate the product (typical purity >95%) . Critical Parameters: Maintain inert atmospheres (N₂) during imidazole ring closure to prevent oxidation .

Advanced Research Questions

Q. How can contradictory bioactivity data (e.g., varying IC₅₀ values) for structurally similar analogs be resolved?

Contradictions often arise from:

- Substituent positioning : For example, 3-chlorophenyl vs. 4-chlorophenyl analogs show divergent enzyme inhibition due to steric hindrance differences .

- Assay conditions : Variations in solvent polarity (DMSO vs. aqueous buffers) or pH may alter compound solubility and target binding . Resolution Strategy:

- Perform comparative SAR studies using analogs with systematic substitutions (e.g., halogen positioning, alkyl chain length) .

- Use molecular docking to predict binding affinities and validate with isothermal titration calorimetry (ITC) .

Q. What experimental approaches are recommended to elucidate the mechanism of action against enzyme targets like BACE1 or kinases?

- Kinetic assays : Measure inhibition constants (Kᵢ) under varying substrate concentrations to distinguish competitive vs. non-competitive inhibition .

- Mutagenesis studies : Modify key residues in the enzyme active site (e.g., catalytic aspartate in BACE1) to identify binding dependencies .

- In-cell assays : Use fluorescence-based probes (e.g., FRET) to monitor target engagement in live cells .

Q. How can researchers design derivatives to improve metabolic stability without compromising potency?

- Bioisosteric replacement : Substitute the thioether with sulfone (improves oxidative stability) or replace the methyl group on the imidazole with trifluoromethyl (enhances metabolic resistance) .

- Prodrug strategies : Introduce ester or carbamate groups on the acetamide moiety to enhance solubility and delay hydrolysis .

- ADME profiling : Use hepatic microsome assays and CYP450 inhibition screens to identify metabolic hotspots .

Methodological Notes

- Data validation : Cross-reference NMR (δ 7.2–7.8 ppm for aromatic protons) and HRMS for structural confirmation .

- Contradiction management : Use computational tools (e.g., Gaussian for DFT) to model electronic effects of substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.